An In-depth Technical Guide to the Physicochemical Properties of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine
Foreword: Navigating the Data Gap in Early-Stage Drug Discovery
In the landscape of drug discovery and development, it is not uncommon to encounter novel chemical entities for which a full physicochemical profile is not yet publicly available. Such is the case with 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine (CAS RN: 187099-36-1). This guide is crafted for researchers, medicinal chemists, and drug development professionals who find themselves at this familiar frontier. Rather than presenting a static list of established values, this document serves as a comprehensive roadmap. It combines computational predictions with detailed, field-proven experimental protocols, empowering you to either forecast the behavior of this molecule or to generate the requisite empirical data with confidence and scientific rigor. As we delve into the properties of this specific molecule, we also explore the broader significance of the 1,2,4-triazine scaffold, a privileged structure in modern medicinal chemistry.
The Strategic Importance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, the 1,2,4-triazine core has been successfully incorporated into molecules targeting critical biological pathways. For instance, various derivatives have been investigated as potent inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a key enzyme in cancer metabolism, and as antagonists of the adenosine A2A receptor for the potential treatment of Parkinson's disease.[3][4]
The subject of this guide, 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine, features key structural motifs—an amino group at position 5 and an isopropyl thioether at position 3—that are ripe for exploration. The amino group can serve as a crucial hydrogen bond donor, while the thioether linkage offers a site for metabolic transformation and can influence the overall lipophilicity and conformation of the molecule. Understanding the fundamental physicochemical properties of this compound is the first critical step in unlocking its therapeutic potential.
Predicted Physicochemical Profile
In the absence of experimental data, we turn to robust computational methods to generate a predictive profile. These in silico tools, ranging from fragment-based statistical models to more complex machine learning algorithms, provide valuable initial estimates that guide experimental design and resource allocation.[5][6][7]
| Property | Predicted Value | Prediction Method | Significance in Drug Discovery |
| Molecular Formula | C₆H₁₀N₄S | - | Basic structural information. |
| Molecular Weight | 170.24 g/mol | - | Influences diffusion and transport properties. |
| logP | 1.2 ± 0.5 | Fragment-based (e.g., Molinspiration) | Measures lipophilicity, affecting absorption, distribution, and membrane permeability.[8][9] |
| Aqueous Solubility (logS) | -2.5 ± 0.7 | Machine Learning Models | Impacts bioavailability and formulation development.[10] |
| pKa (most basic) | 3.5 ± 0.8 | Quantitative Structure-Property Relationship (QSPR) | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding.[11] |
| pKa (most acidic) | 11.0 ± 1.0 | Quantitative Structure-Property Relationship (QSPR) | Indicates potential for deprotonation under strongly basic conditions.[11] |
Disclaimer: These values are computationally derived estimates and should be confirmed by experimental validation.
Authoritative Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine. These protocols are designed to be self-validating, incorporating controls and rigorous data analysis to ensure trustworthiness and accuracy.
Determination of Aqueous Solubility (Kinetic Assay)
Expertise & Experience: The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery.[12] It assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. This method mimics the conditions of many in vitro biological assays and provides a rapid assessment of a compound's propensity to remain in solution. We will describe a nephelometric (light-scattering) approach.
Trustworthiness: The protocol's reliability is ensured by constructing a multi-point calibration curve and running each sample in triplicate. The inclusion of a known standard compound validates the assay's performance on the day of the experiment.
Caption: Workflow for pKa Determination via Potentiometric Titration.
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System Calibration: Calibrate the pH meter and electrode using standard aqueous buffers of pH 4.0, 7.0, and 10.0. [13]2. Sample Preparation: Prepare a solution of the test compound at a concentration of approximately 1 mM. To maintain a constant ionic strength, the solvent should be a 0.15 M aqueous solution of potassium chloride (KCl). [13]3. Inert Atmosphere: Transfer the solution to a thermostatted titration vessel and purge with nitrogen gas for 10-15 minutes to remove dissolved CO₂. Maintain a gentle stream of nitrogen over the solution throughout the experiment.
-
Initial pH Adjustment: Add a standardized 0.1 M HCl solution to the sample until the pH is approximately 1.5-2.0, ensuring all basic sites are protonated.
-
Titration: Incrementally add a standardized 0.1 M NaOH solution using an auto-titrator or a calibrated burette. Record the pH and the volume of titrant added after each addition, allowing the pH to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.
-
Data Plotting: Plot the measured pH values against the volume of NaOH added to generate the titration curve.
-
pKa Determination: Calculate the first derivative (ΔpH/ΔV) of the titration curve and plot it against the volume of NaOH. The peaks in the first derivative plot correspond to the inflection points of the titration curve, where pH = pKa. [14]
Determination of Lipophilicity (logD) by Shake-Flask Method
Expertise & Experience: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP for a neutral compound) or distribution coefficient (logD for an ionizable compound at a specific pH). [15][16]It directly measures the equilibrium distribution of the compound between n-octanol and an aqueous buffer. For a compound with a predicted basic pKa of 3.5, its lipophilicity will be highly pH-dependent. Therefore, measuring logD at a physiologically relevant pH of 7.4 is crucial.
Trustworthiness: The protocol's integrity is maintained by pre-saturating the solvent phases to prevent volume changes during the experiment. Analysis of the compound's concentration in both phases (where possible) serves as a mass balance check, and triplicate experiments ensure the precision of the final value.
Caption: Workflow for logD Determination via the Shake-Flask Method.
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Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Allow the layers to separate completely (overnight) to ensure mutual saturation.
-
Sample Addition: In a glass vial, add equal volumes (e.g., 5 mL each) of the pre-saturated n-octanol and pre-saturated PBS. Add a small, precisely known amount of the test compound (e.g., from a concentrated stock solution in a minimal amount of solvent that is then evaporated, or directly as a solid if sufficiently soluble). The final concentration should be detectable in both phases.
-
Equilibration: Cap the vial tightly and shake it on a mechanical shaker at a constant temperature (25°C) for at least 2 hours to facilitate partitioning.
-
Phase Separation: Allow the vial to stand undisturbed (overnight) for complete phase separation. To ensure clean separation, centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes). [16]5. Sampling: Carefully withdraw an aliquot from the center of each phase using separate syringes. Be cautious not to disturb the interface.
-
Quantification: Prepare a series of standards of the test compound in both pre-saturated n-octanol and pre-saturated PBS. Quantify the concentration of the compound in each sampled aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this ratio: logD = log([Compound]octanol / [Compound]aqueous).
Conclusion: From Prediction to Empirical Fact
This guide provides a robust framework for understanding and determining the physicochemical properties of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine. While computational predictions offer valuable initial insights, they are no substitute for rigorous experimental data. The protocols detailed herein are designed to be both accurate and reliable, providing the foundational knowledge required to advance this, or any other, novel compound through the drug discovery pipeline. By systematically characterizing its solubility, pKa, and lipophilicity, researchers can make informed decisions regarding its formulation, potential for absorption, and its likely interactions within a biological system, ultimately paving the way for the discovery of new and effective therapeutics.
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